REACTION_CXSMILES
|
[CH2:1](Br)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[F:9][C:10]1[CH:18]=[C:17]([Br:19])[CH:16]=[CH:15][C:11]=1[C:12]([OH:14])=[O:13].C([O-])([O-])=O.[Cs+].[Cs+]>C(Cl)Cl>[CH2:1]([O:14][C:12](=[O:13])[C:11]1[CH:15]=[CH:16][C:17]([Br:19])=[CH:18][C:10]=1[F:9])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Br
|
Name
|
|
Quantity
|
4.34 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C=CC(=C1)Br
|
Name
|
Cs2CO3
|
Quantity
|
9.79 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Cs+].[Cs+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 4 hr
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with H2O (150 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 (150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatograph
|
Type
|
WASH
|
Details
|
eluting with 10% EtOAc in hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC(C1=C(C=C(C=C1)Br)F)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.27 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 102.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |